1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine
Description
1-[(2E)-3-(3-Nitrophenyl)prop-2-enoyl]pyrrolidine (CAS: 2097956-57-3) is a pyrrolidine-based enone derivative with a 3-nitrophenyl substituent. Its molecular formula is C₁₃H₁₄N₂O₃ (MW: 246.26 g/mol), featuring an α,β-unsaturated ketone (enone) backbone conjugated to a pyrrolidine ring and a nitro group at the meta position of the phenyl ring . The compound’s structure lends itself to applications in medicinal chemistry and catalysis, particularly due to the electron-withdrawing nitro group, which enhances electrophilicity and influences binding interactions .
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-8-1-2-9-14)7-6-11-4-3-5-12(10-11)15(17)18/h3-7,10H,1-2,8-9H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYIMHVLTKZLCN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Mechanism
The acylation strategy involves two sequential steps:
Step 1: Synthesis of 3-(3-Nitrophenyl)acryloyl Chloride
3-(3-Nitrophenyl)acrylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the corresponding acyl chloride.
Step 2: N-Acylation of Pyrrolidine
Pyrrolidine reacts with the acyl chloride in the presence of a base (e.g., triethylamine) to form the target compound via nucleophilic acyl substitution.
$$
\text{Pyrrolidine} + \text{ClC(O)CH=CH(3-NO}2\text{C}6\text{H}4) \xrightarrow{\text{Et}3\text{N}} \text{1-[(2E)-3-(3-Nitrophenyl)prop-2-enoyl]pyrrolidine}
$$
Optimization and Conditions
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.
- Temperature : Room temperature (25°C) suffices due to the high reactivity of acyl chlorides.
- Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
Method 2: Claisen-Schmidt Condensation
Reaction Design
This one-pot method condenses 1-acetylpyrrolidine with 3-nitrobenzaldehyde under basic conditions to form the α,β-unsaturated ketone.
$$
\text{1-Acetylpyrrolidine} + \text{3-Nitrobenzaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{this compound}
$$
Critical Parameters
- Base : Sodium hydroxide (10% w/v) in ethanol facilitates deprotonation and elimination.
- Temperature : Reflux at 80°C for 6–8 hours ensures complete conversion.
- Stereoselectivity : The (E)-isomer predominates (>95%) due to thermodynamic stability.
- Yield : 60–65% after recrystallization from ethanol.
Method 3: Wittig Olefination
Strategic Approach
The Wittig reaction between 1-(3-nitrobenzoyl)pyrrolidine and a stabilized ylide generates the enone system.
Ylide Preparation : Triphenylphosphine reacts with ethyl bromoacetate to form the phosphonium ylide.
$$
\text{1-(3-Nitrobenzoyl)pyrrolidine} + \text{Ph}3\text{P=CHCO}2\text{Et} \rightarrow \text{Target Compound}
$$
Performance Metrics
- Solvent : Dry THF under inert atmosphere (N₂).
- Yield : 55–60% after silica gel purification.
- Advantage : Excellent stereocontrol but requires anhydrous conditions.
Comparative Analysis of Synthetic Methods
| Parameter | Acylation | Claisen-Schmidt | Wittig |
|---|---|---|---|
| Starting Material Availability | Moderate | High | Low |
| Reaction Time | 2–4 hours | 6–8 hours | 12–16 hours |
| Yield (%) | 68–75 | 60–65 | 55–60 |
| Stereoselectivity | >99% E | >95% E | >99% E |
| Purification | Column | Recrystallization | Column |
Mechanistic Insights and Side Reactions
- Acylation : Competing hydrolysis of the acyl chloride may occur if moisture is present, necessitating rigorous drying.
- Claisen-Schmidt : Over-condensation to dimeric products is mitigated by controlled stoichiometry.
- Wittig : Ylide instability demands fresh preparation and rapid use.
Scalability and Industrial Feasibility
The acylation method is most amenable to scale-up due to shorter reaction times and higher yields. However, the Claisen-Schmidt route offers greener credentials (aqueous base, ethanol solvent).
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Position and Electronic Effects
- 4-Nitrophenyl Analog: The positional isomer, 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine (CAS: 1426293-57-3), shares the same molecular formula but differs in nitro group placement. The para-nitro substituent creates stronger resonance stabilization, increasing the enone’s electrophilicity compared to the meta isomer. This may enhance reactivity in Michael addition reactions but reduce steric hindrance in biological targets .
- 3-Methoxyphenyl Analog: 1-[(2E)-3-(3-Methoxyphenyl)-2-propenoyl]pyrrolidine (CAS: 29647-01-6) replaces the nitro group with a methoxy substituent.
2.2 Structural Modifications in Heterocyclic Systems
- Cyclopentene-Pyrrolidine Hybrid: (±)-1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine (C₂₁H₂₄N₂O₂·0.2H₂O, MW: 336.4 g/mol) incorporates a cyclopentene ring and phenylbutyryl chain.
- Imidazopyridine-Chalcone Hybrid : The chalcone [(E)-1-(2,6-dimethylimidazo[1,2-α]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one] replaces pyrrolidine with an imidazopyridine ring. This heterocycle enhances π-π stacking and hydrogen-bonding capabilities, improving affinity for targets like STAT3 in cancer research .
Biological Activity
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine is a chemical compound with significant potential in various biological applications. Its molecular formula is C13H14N2O3, and it has a molecular weight of 246.26 g/mol. The compound features a pyrrolidine ring and a nitrophenyl moiety, which contribute to its diverse biological activities.
The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzaldehyde and pyrrolidine under controlled conditions. This reaction can be optimized for yield and purity through methods such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyrrolidine structure have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In studies, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against these pathogens, suggesting a strong potential for development as antibacterial agents .
Anti-inflammatory Effects
The nitrophenyl group in the compound may also contribute to anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. The nitrophenyl group can participate in biochemical pathways that modulate enzyme activity or receptor binding, influencing cellular responses.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Positioning | Notable Activity |
|---|---|---|
| 1-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]pyrrolidine | Para | Higher antibacterial potency |
| 1-[(2E)-3-(2-Nitrophenyl)prop-2-enoyl]pyrrolidine | Ortho | Varies in reactivity and efficacy |
The positional isomerism of the nitro group significantly influences the compound's reactivity and biological activity, highlighting the importance of structural modifications in drug design.
Case Studies
A series of studies have evaluated the biological activities of pyrrole derivatives, including those similar to this compound:
- Antimicrobial Activity : A study demonstrated that pyrrole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : Another investigation into related compounds revealed their potential to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between 3-nitrophenylacetone and pyrrolidine-1-carbonyl chloride under basic conditions. Catalytic methods, such as using Fe₂O₃@SiO₂/In₂O₃ nanoparticles, enhance yield and selectivity by promoting efficient enolate formation . Alternative routes involve protecting group strategies (e.g., tert-butyloxycarbonyl) to stabilize intermediates, followed by deprotection under acidic conditions . Key parameters include temperature control (0–20°C), solvent choice (e.g., dichloromethane), and catalysts like triethylamine .
Q. How is the structural configuration (E/Z isomerism) of the α,β-unsaturated ketone moiety confirmed?
- Methodological Answer : The E-configuration of the propenoyl group is verified via ¹H NMR coupling constants (J = 12–16 Hz for trans-vinylic protons) and NOESY experiments, which show no cross-peaks between the pyrrolidine protons and the nitrophenyl group. X-ray crystallography using SHELX refinement provides definitive evidence of stereochemistry and bond geometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish carbonyl (δ ~170–180 ppm) and aromatic protons (δ ~7.5–8.5 ppm). Compare with literature data for analogous enones .
- IR Spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry : ESI-TOF MS provides molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitroaryl-pyrrolidine scaffold .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro group in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nitro group’s electron-withdrawing effects on the enone system. Frontier molecular orbital analysis identifies nucleophilic/electrophilic sites, guiding regioselective modifications (e.g., nitro reduction to amine). Molecular docking studies assess interactions with biological targets (e.g., enzymes) .
Q. What strategies mitigate competing side reactions during derivatization of the pyrrolidine ring?
- Methodological Answer :
- Protection/Deprotection : Use Boc (tert-butyloxycarbonyl) groups to shield the pyrrolidine nitrogen during nitrophenyl modifications .
- Steric Control : Introduce bulky substituents to the pyrrolidine ring to direct functionalization to the para position of the nitrophenyl group .
- Catalytic Selectivity : Employ chiral catalysts (e.g., L-proline) for enantioselective additions to the enone system .
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?
- Methodological Answer : Stability studies under varied conditions (e.g., DMSO at –20°C vs. aqueous buffers at 25°C) reveal degradation pathways via HPLC-MS. The nitro group is prone to photodegradation; thus, storage in amber vials under inert gas (N₂/Ar) is recommended. Accelerated aging tests (40°C/75% RH) quantify decomposition rates .
Q. What are the challenges in resolving crystallographic disorder in the nitrophenyl moiety?
- Methodological Answer : X-ray diffraction data refinement using SHELXL requires constraints for disordered nitro group orientations. Twin refinement (TWIN/BASF commands) and Hirshfeld surface analysis resolve ambiguities in electron density maps .
Data Contradictions and Resolution
- Synthesis Yield Discrepancies : Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) report higher yields (~85%) compared to conventional routes (~60%) due to reduced side-product formation. Cross-validate with TLC and GC-MS to identify unreacted starting materials .
- NMR Signal Overlap : Aromatic proton signals (δ 7.5–8.5 ppm) may overlap with pyrrolidine protons. Use high-field instruments (≥500 MHz) and selective ¹H-¹³C HMBC to resolve assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
